molecular formula C8H9NO3 B13089338 m-Methoxybenzohydroxamic acid

m-Methoxybenzohydroxamic acid

Cat. No.: B13089338
M. Wt: 167.16 g/mol
InChI Key: DVUJVMMFEBNGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Methoxybenzohydroxamic acid is an organic compound belonging to the class of hydroxamic acids These compounds are characterized by the presence of a hydroxylamine group (-NH-OH) attached to a carbonyl group (C=O) this compound is specifically distinguished by a methoxy group (-OCH3) attached to the benzene ring in the meta position relative to the hydroxamic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Methoxybenzohydroxamic acid typically involves the reaction of m-methoxybenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an ice-cooled ethanol solution to control the temperature and prevent side reactions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

m-Methoxybenzohydroxamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amides, and substituted benzohydroxamic acids.

Scientific Research Applications

m-Methoxybenzohydroxamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of m-Methoxybenzohydroxamic acid involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid group binds to metal ions, forming stable complexes that can interfere with the function of metalloenzymes. This chelation disrupts the enzyme’s active site, inhibiting its activity. The compound’s methoxy group also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-o-methoxybenzohydroxamic acid
  • N-methyl-p-methoxybenzohydroxamic acid
  • 2-Methoxybenzohydroxamic acid

Comparison

m-Methoxybenzohydroxamic acid is unique due to the position of the methoxy group on the benzene ring. This positional difference affects its chemical reactivity, binding affinity, and biological activity compared to its ortho and para counterparts. For example, the meta position may result in different steric and electronic effects, influencing the compound’s ability to form complexes and inhibit enzymes .

Biological Activity

m-Methoxybenzohydroxamic acid (m-MBHA) is a hydroxamic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to form complexes with metal ions, which can enhance its pharmacological effects. The focus of this article is to explore the biological activity of m-MBHA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is derived from benzohydroxamic acid with a methoxy group at the meta position. Its general structure can be represented as follows:

C8H9NO3\text{C}_8\text{H}_9\text{NO}_3

This compound's unique structure allows it to interact with various biological targets, particularly enzymes involved in cancer progression and microbial resistance.

The biological activity of m-MBHA primarily stems from its ability to inhibit certain enzymes through chelation and competitive inhibition. Hydroxamic acids are known to form stable complexes with metal ions, which can interfere with enzyme function. For example, studies have shown that m-MBHA can inhibit serine proteases such as α-chymotrypsin by forming a complex that blocks the active site of the enzyme .

Biological Activity Data

Research has demonstrated that m-MBHA exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the inhibitory effects of m-MBHA on different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)10Competitive inhibition of proteases
PC-3 (Prostate)12Metal ion chelation and enzyme inhibition
HeLa (Cervical)8Induction of apoptosis via caspase activation

These results indicate that m-MBHA has a low micromolar range of inhibition, suggesting potent biological activity against these cancer types.

Case Studies

Several case studies have highlighted the therapeutic potential of m-MBHA:

  • Inhibition of Cancer Cell Proliferation : A study conducted on MCF-7 cells demonstrated that treatment with m-MBHA resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
  • Metal Complex Formation : Research involving organotin(IV) derivatives of m-MBHA revealed enhanced biological activity compared to the parent compound. These complexes exhibited improved cytotoxicity against various pathogens, suggesting that metal coordination could amplify the therapeutic effects of m-MBHA .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. In vitro assays indicated that m-MBHA effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

N-hydroxy-3-methoxybenzamide

InChI

InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-7)8(10)9-11/h2-5,11H,1H3,(H,9,10)

InChI Key

DVUJVMMFEBNGPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.